molecular formula C11H14F2O B8011058 2,2-Difluoro-2-(4-isopropylphenyl)ethanol

2,2-Difluoro-2-(4-isopropylphenyl)ethanol

Cat. No.: B8011058
M. Wt: 200.22 g/mol
InChI Key: RFSMGFSRQUJQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(4-isopropylphenyl)ethanol is a fluorinated organic compound with the molecular formula C11H14F2O. This compound is characterized by the presence of two fluorine atoms attached to the same carbon atom, which is also bonded to a hydroxyl group and a 4-isopropylphenyl group. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered lipophilicity, making such compounds valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of difluoroacetates using reducing agents like lithium aluminum hydride. For instance, methyl difluoroacetate or ethyl difluoroacetate can be reduced to yield 2,2-difluoroethanol, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using readily available raw materials and efficient reducing agents. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-isopropylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated derivatives, ketones, aldehydes, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-2-(4-isopropylphenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-isopropylphenyl)ethanol involves its interaction with various molecular targets. The presence of fluorine atoms increases the compound’s acidity and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to enhanced binding affinity and specificity for certain drug targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethanol: A simpler analog with similar fluorine substitution but lacking the phenyl group.

    4-Isopropylphenol: Shares the isopropylphenyl moiety but lacks the fluorinated ethanol group.

    2,2-Difluoro-1-(4-isopropylphenyl)ethanol: A closely related compound with slight structural variations.

Uniqueness

2,2-Difluoro-2-(4-isopropylphenyl)ethanol is unique due to the combination of its fluorinated ethanol group and the isopropylphenyl moiety. This combination imparts distinct physicochemical properties, such as increased metabolic stability and altered lipophilicity, which are not found in simpler analogs. These properties make it particularly valuable in drug design and other applications where stability and specificity are crucial .

Properties

IUPAC Name

2,2-difluoro-2-(4-propan-2-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-8(2)9-3-5-10(6-4-9)11(12,13)7-14/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSMGFSRQUJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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